molecular formula C8H19NO B14729617 5-(Propan-2-ylamino)pentan-2-ol CAS No. 6305-55-1

5-(Propan-2-ylamino)pentan-2-ol

Cat. No.: B14729617
CAS No.: 6305-55-1
M. Wt: 145.24 g/mol
InChI Key: BKJUIAFNIYUTQD-UHFFFAOYSA-N
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Description

5-(Propan-2-ylamino)pentan-2-ol is a secondary amino alcohol with the molecular formula C₈H₁₉NO. Its structure features a pentan-2-ol backbone substituted at the fifth carbon with a propan-2-ylamino (isopropylamino) group.

Properties

CAS No.

6305-55-1

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-(propan-2-ylamino)pentan-2-ol

InChI

InChI=1S/C8H19NO/c1-7(2)9-6-4-5-8(3)10/h7-10H,4-6H2,1-3H3

InChI Key

BKJUIAFNIYUTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-ylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropentan-2-one with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-ylamino)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Propan-2-ylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a beta-adrenergic antagonist.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-(Propan-2-ylamino)pentan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous agonists, leading to various physiological effects. This mechanism is similar to that of other beta-adrenergic antagonists, which are used to treat conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Amino Alcohols

5-(Diethylamino)pentan-1-ol (C₉H₂₁NO)
  • Key Differences: The hydroxyl group is at the 1-position (primary alcohol) instead of the 2-position. The amino group is diethyl-substituted rather than isopropyl.
  • Implications :
    • Higher hydrophilicity due to the primary alcohol and less bulky diethyl group.
    • Safety data indicate acute toxicity risks (e.g., respiratory irritation), necessitating specific first-aid measures .
5-Amino-2-methyl-2-pentanol (C₆H₁₅NO)
  • Key Differences: Lacks the isopropyl substituent on the amino group. Features a geminal dimethyl group at the 2-position.

Substituent Effects on Bioactivity and Stability

8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol (C₁₇H₂₅N₃O)
  • Key Differences: Incorporates a quinoline ring system, linked via the pentan-2-ol backbone.
  • Implications: The quinoline moiety enhances π-π stacking interactions, making it relevant in drug design (e.g., antimalarial or anticancer agents) . Increased molecular weight (287.4 g/mol) compared to the parent compound (145.25 g/mol) alters pharmacokinetics.
2-Methyl-5-(1-adamantyl)pentan-2-ol (C₁₆H₂₆O)
  • Key Differences: Replaces the isopropylamino group with a bulky adamantyl substituent.
  • Implications :
    • Adamantyl groups improve lipid solubility and membrane permeability, as seen in antiviral agents .
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (C₁₀H₁₉NO₅)
  • Key Differences: Contains a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group.
  • Implications: Classified as non-hazardous under GHS/CLP regulations, unlike 5-(diethylamino)pentan-1-ol, which requires stringent handling .

Reaction Pathways and Stability

  • Hydrostannylation Example : Compound 35 () incorporates a tri-n-butylstannyl group , which enhances stability but introduces toxicity concerns compared to the target compound .

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